(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2365471-47-0
VCID: VC16577015
InChI: InChI=1S/C22H25FN4O2/c23-13-7-2-8-14-27-19-12-6-5-11-17(19)20(26-27)22(29)25-18(21(24)28)15-16-9-3-1-4-10-16/h1,3-6,9-12,18H,2,7-8,13-15H2,(H2,24,28)(H,25,29)/t18-/m0/s1
SMILES:
Molecular Formula: C22H25FN4O2
Molecular Weight: 396.5 g/mol

(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide

CAS No.: 2365471-47-0

Cat. No.: VC16577015

Molecular Formula: C22H25FN4O2

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide - 2365471-47-0

Specification

CAS No. 2365471-47-0
Molecular Formula C22H25FN4O2
Molecular Weight 396.5 g/mol
IUPAC Name N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide
Standard InChI InChI=1S/C22H25FN4O2/c23-13-7-2-8-14-27-19-12-6-5-11-17(19)20(26-27)22(29)25-18(21(24)28)15-16-9-3-1-4-10-16/h1,3-6,9-12,18H,2,7-8,13-15H2,(H2,24,28)(H,25,29)/t18-/m0/s1
Standard InChI Key OJTAHWMZBJRSIR-SFHVURJKSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF

Introduction

(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide, commonly referred to by its synonyms such as 5F-App-pinaca and FU-PX, is a synthetic cannabinoid receptor agonist. This compound belongs to the indazole-3-carboxamide class, which has been studied for its potential psychoactive effects and biological activity.

Synthesis and Biological Activity

The synthesis of (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide involves complex organic chemistry techniques, often requiring enantiospecific synthesis methods to achieve the desired stereochemistry . This compound acts as a cannabinoid receptor agonist, which means it interacts with cannabinoid receptors in the brain, potentially producing psychoactive effects similar to those of natural cannabinoids.

Detection and Regulation

This compound is often detected in seized drug samples, highlighting its presence in illicit drug markets. Regulatory bodies, such as the World Health Organization (WHO), have been involved in assessing the risks associated with synthetic cannabinoids, including compounds like (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide .

Comparison Table:

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamideC22H25FN4O2396.52365471-47-0
(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamideC23H26FN3O2395.52221100-71-4

Similar Compounds:

  • (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (5F-App-pica) is another synthetic cannabinoid with a similar structure but belongs to the indole class instead of indazole .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator